4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzopyran and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzopyran derivatives: Prepared through cyclization reactions involving phenols and aldehydes.
Piperazine derivatives: Synthesized from ethylenediamine and dihaloalkanes.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one: Similar structure with a chlorine atom instead of fluorine.
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-methylpyrimidin-2-yl)piperazin-2-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may impart unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-13-9-20-18(21-10-13)23-8-7-22(11-16(23)24)17(25)15-6-5-12-3-1-2-4-14(12)26-15/h1-4,9-10,15H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQOCCCRXOCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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